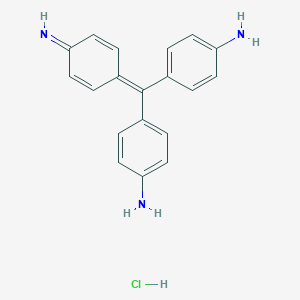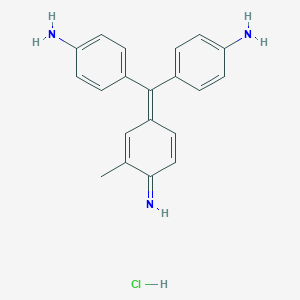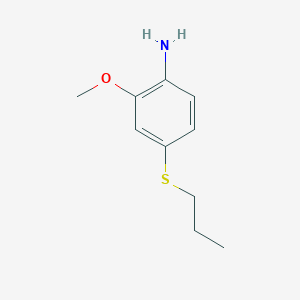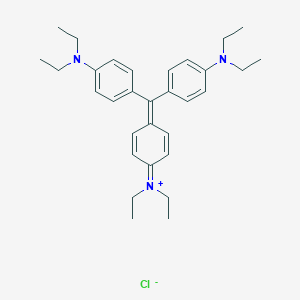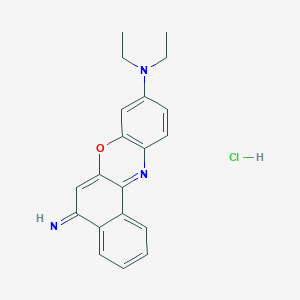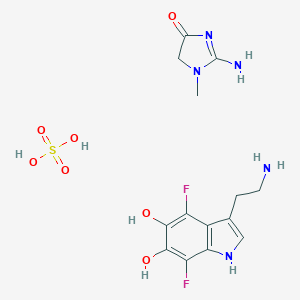
Sodium dichromate dihydrate
Vue d'ensemble
Description
Sodium dichromate dihydrate is an inorganic compound with the chemical formula Na₂Cr₂O₇·2H₂O. It is a bright orange crystalline solid that is highly soluble in water. This compound is widely used as a strong oxidizing agent in various industrial and laboratory processes. This compound is also known for its applications in metal finishing, corrosion resistance, and the manufacture of inorganic chromate pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dichromate dihydrate is typically synthesized from ores containing chromium (III) oxides. The ore is fused with a base, usually sodium carbonate, at around 1000°C in the presence of air. This process solubilizes the chromium, allowing it to be extracted into hot water. The resulting aqueous extract is then acidified with sulfuric acid or carbon dioxide to produce sodium dichromate .
Industrial Production Methods: In industrial settings, sodium dichromate is produced on a large scale using similar methods. The chromium ore is first roasted with sodium carbonate and oxygen to form sodium chromate. This intermediate is then acidified to yield sodium dichromate. The final product is often crystallized as the dihydrate form for ease of handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dichromate dihydrate undergoes various chemical reactions, primarily oxidation reactions. It is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: this compound is commonly used in acidic conditions to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. For example, it can oxidize ethanol to acetaldehyde and isopropanol to acetone.
Reduction: In the presence of reducing agents like sulfur dioxide, sodium dichromate can be reduced to chromium (III) compounds.
Substitution: Sodium dichromate can also participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of secondary alcohols yields ketones .
Applications De Recherche Scientifique
Sodium dichromate dihydrate has numerous applications in scientific research and industry:
Chemistry: It is used as a strong oxidizing agent in organic synthesis, facilitating the oxidation of various functional groups.
Biology: Sodium dichromate is used in biological research to study the effects of chromium compounds on living organisms.
Medicine: While not commonly used directly in medicine, sodium dichromate is involved in the synthesis of certain pharmaceuticals.
Industry: It is used in metal finishing to enhance corrosion resistance, in the manufacture of inorganic chromate pigments, and in the preparation of colored glass and ceramic glazes.
Mécanisme D'action
The mechanism of action of sodium dichromate dihydrate involves its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. The chromium (VI) in sodium dichromate is reduced to chromium (III) during these reactions. This reduction process is crucial in various applications, such as the oxidation of organic compounds and the tanning of leather .
Comparaison Avec Des Composés Similaires
- Potassium dichromate (K₂Cr₂O₇)
- Ammonium dichromate ((NH₄)₂Cr₂O₇)
- Sodium chromate (Na₂CrO₄)
- Potassium chromate (K₂CrO₄)
Sodium dichromate dihydrate stands out due to its higher solubility and lower equivalent weight, making it a versatile and efficient oxidizing agent in various applications.
Propriétés
Numéro CAS |
7789-12-0 |
|---|---|
Formule moléculaire |
Cr2H4NaO8 |
Poids moléculaire |
259.01 g/mol |
Nom IUPAC |
disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
Clé InChI |
SQYUMISXPZIIMM-UHFFFAOYSA-L |
SMILES |
O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |
Key on ui other cas no. |
7789-12-0 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Numéros CAS associés |
10588-01-9 (Parent) |
Synonymes |
Na2Cr2O7.2H2O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
